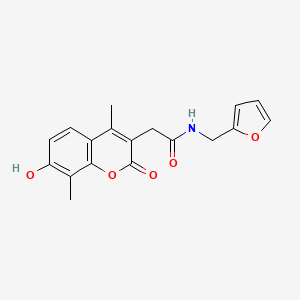![molecular formula C27H29N3O3S B11381695 1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11381695.png)
1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following chemical formula:
- It is also known by other names, including (1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate .
- The compound exists as a white to off-white solid.
- Its melting point is around 56-57°C, and it is soluble in chloroform and methanol .
1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: C14H22O4
.Preparation Methods
- The synthetic routes for this compound are not widely documented, but it serves as an intermediate in the synthesis of oseltamivir phosphate , a well-known antiviral drug.
- Industrial production methods may involve multi-step processes, including cyclization reactions and esterifications.
Chemical Reactions Analysis
- Common reagents include acid chlorides, bases, and oxidizing agents.
- Major products depend on the specific reaction conditions and starting materials.
1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: can undergo various reactions:
Scientific Research Applications
Medicine: As an intermediate in oseltamivir phosphate synthesis, it plays a crucial role in combating influenza viruses.
Chemistry: Researchers study its reactivity and use it as a model compound in organic synthesis.
Industry: Its applications extend to pharmaceutical and chemical industries.
Mechanism of Action
- Oseltamivir phosphate, derived from this compound, inhibits the neuraminidase enzyme in influenza viruses. By doing so, it prevents viral replication and spread.
- The molecular targets are viral neuraminidases, and the pathway involves disrupting the virus’s ability to release from infected cells.
Comparison with Similar Compounds
- While there are related compounds, the unique structure of 1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone sets it apart.
- Similar compounds include other esters, piperazines, and thiazines .
Properties
Molecular Formula |
C27H29N3O3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone |
InChI |
InChI=1S/C27H29N3O3S/c1-2-21-12-13-25-24(18-21)23-10-6-7-11-26(23)34(32,33)30(25)20-27(31)29-16-14-28(15-17-29)19-22-8-4-3-5-9-22/h3-13,18H,2,14-17,19-20H2,1H3 |
InChI Key |
TUSFXAAXJICZRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11381619.png)
![Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11381620.png)
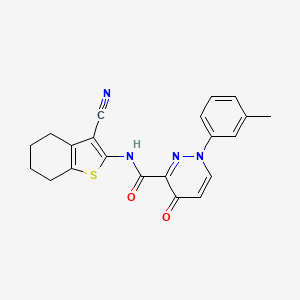
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11381629.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381632.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11381636.png)
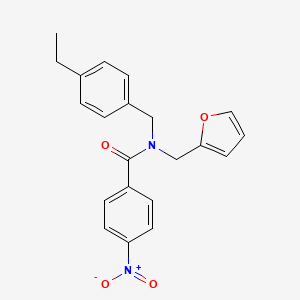
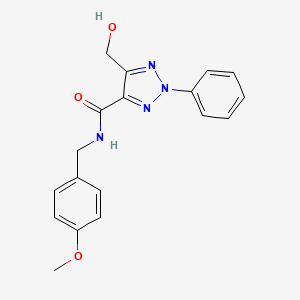
methanone](/img/structure/B11381665.png)
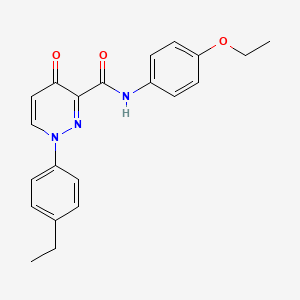
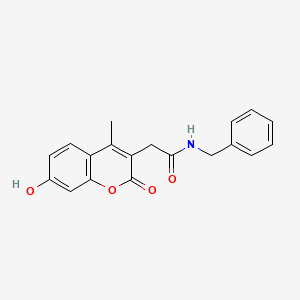
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381689.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11381690.png)
